The table below summarizes the core identifying information and physicochemical data for aniline phosphinate. [1]
| Property | Value / Description |
|---|---|
| CAS Number | 82395-88-8 [1] |
| Molecular Formula | C₆H₈NO₂P [1] |
| Molecular Weight | 157.11 g/mol [1] |
| IUPAC Name | aniline; phosphenous acid [1] |
| SMILES | C1=CC=C(C=C1)N.OP=O [1] |
| InChI Key | LEOOSTWEONVEMC-UHFFFAOYSA-N [1] |
| Melting Point | 113-115 °C [2] |
| Purity | Available at 95% [2] |
| Physical State | Solid (based on melting point) [2] |
| Storage | Ambient temperature, under argon [2] |
While a specific, detailed protocol for synthesizing this compound was not found in the search results, several sources point to general methods and related chemical concepts.
Handling this compound requires careful attention due to the known toxicity of its aniline component. [4]
The following diagram illustrates this early signaling response to aniline exposure in the spleen, based on mechanistic studies. [5]
This technical guide consolidates the available identifiable data and chemical context for this compound. Key points for researchers include:
The table below summarizes the key identifiers and structural data for aniline phosphinate:
| Property | Value |
|---|---|
| CAS Number | 82395-88-8 [1] |
| Molecular Formula | C₆H₈NO₂P [1] |
| Molecular Weight | 157.11 g/mol [1] |
| IUPAC Name | aniline; phosphenous acid [1] |
| SMILES | C1=CC=C(C=C1)N.OP=O [1] |
| Structure | Salt/complex of aniline (C₆H₅NH₂) and phosphinate (HPO₂) [1] |
For a compound like this compound, a multi-nuclear NMR approach is recommended for complete characterization.
The following diagram illustrates the recommended workflow for characterizing this compound using NMR spectroscopy.
Given the absence of published data, here are practical steps you can take:
The table below summarizes key synthetic methods for creating phosphinates and related phosphorus compounds, which are foundational to understanding the field. Please note that specific data on stereochemical outcomes is not provided in the available sources.
| Method | Key Reagent/ Condition | Product | Notes / Potential Stereochemical Relevance |
|---|---|---|---|
| Radical Addition [1] | Ethyl phosphinate, alkenes/alkynes, AIBN (initiator) | H-phosphinates | Radical reactions can lead to racemization at stereocenters unless controlled. |
| Stereospecific Addition [1] | (-)-Menthyl phenylphosphinate, alkenes, radical or base catalysis | Optically pure alkylphenylphosphinates | Chiral auxiliary (menthol) can be used to control stereochemistry at the phosphorus center. |
| Alkylation [1] | H-phosphinate esters, LHMDS (base), alkyl electrophiles | Substituted phosphinates | Alkylation of a phosphinate anion may proceed with inversion or retention of configuration. |
| Palladium Catalysis [1] | H-phosphinates, aryl halides/Bismuths, Pd-catalyst | Arylphosphinates | Transition-metal catalysis can enable enantioselective synthesis with a chiral ligand. |
| Copper Catalysis [1] | P-H compounds, aryl halides, Cu-catalyst, proline/pipecolinic acid ligand | Arylphosphinates | Ligands like proline can induce asymmetry in the C-P bond-forming step. |
Here are detailed procedures for two relevant synthetic methods:
1. Stereospecific Synthesis of Alkylphenylphosphinates [1] This protocol uses a chiral auxiliary to control stereochemistry.
2. Copper-Catalyzed P-Arylation of H-Phosphinates [1] This is a cross-coupling method to create a C-P bond with an aromatic ring.
The following diagrams illustrate the general mechanistic pathways for the synthesis methods discussed. Controlling these pathways is key to influencing the stereochemistry of the final product.
Radical Addition Mechanism
General mechanism for radical addition of H-phosphinates to alkenes.
Copper-Catalyzed Coupling Mechanism
Proposed catalytic cycle for copper-catalyzed P-arylation.
The available search results indicate that the specific control of stereochemistry in aniline-derived phosphinates remains a specialized topic. The provided methods, particularly the use of chiral auxiliaries and transition metal catalysis with chiral ligands, are standard and powerful approaches for controlling stereochemistry in organic synthesis that can be applied to this problem [1].
For a more targeted investigation, I suggest the following:
A kinetics and theoretical study investigated a stable phosphonate ester derived from 3,4-dichloroaniline [1]. The researchers aimed to determine the most stable isomer of the synthesized phosphonate ester (compound 4 in the study) between two possible configurations [1]:
[(2S*, 3S*) or (2R*, 3R*)] configuration[(2S*, 3R*) or (2R*, 3S*)] configurationThe following workflow illustrates the experimental and theoretical methods used to determine the stable configuration:
Workflow for determining the stable configuration of a phosphonate ester [1].
The key findings from this integrated approach were [1]:
[(2S*, 3S*) or (2R*, 3R*)] configuration was determined to be more stable than the anti arrangement.1H, 13C, and 31P NMR and X-ray crystallography) and theoretical calculations.The table below summarizes the key experimental and computational parameters from this study [1]:
| Aspect | Method/Technique | Key Findings |
|---|---|---|
| Synthesis | Reaction of triphenyl phosphite, dialkyl acetylenedicarboxylates, and 3,4-dichloroaniline (NH-acid) [1]. | Generation of stable phosphonate ester 4 with two possible isomers [1]. |
| Kinetic Studies | UV spectrophotometry; monitoring at 330 nm; second-order rate constants; Arrhenius/Eyring plots [1]. | Determined activation parameters (Ea, ΔH#, ΔS#, ΔG#); first step (k2) is rate-determining [1]. |
| Structural Elucidation | Experimental ¹H, ¹³C, ³¹P NMR; X-ray crystallography [1]. | Experimental data was consistent with the gauche isomer [1]. |
| Theoretical Calculations | Ab initio methods: HF/6-31G(d,p) level; DFT method: B3LYP with 6-311++G(d,p) basis set [1]. | Calculations confirmed the gauche arrangement is more stable than the anti arrangement [1]. |
For the specific case of This compound, the search results did not provide a direct conformational analysis. The compound was primarily listed in chemical databases with identifiers but without discussion of its spatial configuration [2] [3]. To obtain the data you need, I suggest the following approaches:
31P NMR spectroscopy [4]. This technique could be adapted to study and differentiate conformers.
The available information identifies aniline phosphinate as a man-made substance. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| CAS Number | 82395-88-8 [1] [2] |
| Molecular Formula | C6H8NO2P [1] |
| IUPAC Name | aniline; phosphenous acid [1] |
| Source | Commercial chemical suppliers [1] [2] |
| Purity | Available at 95% purity [2] |
| Intended Use | "For research use only. Not for human or veterinary use." [1] |
| Melting Point | 113-115 °C [2] |
Its structure consists of an aniline component combined with a phosphinate group, and it is classified as a mixture or salt [1]. Potential synthesis routes involve direct reactions between aniline and phosphorus-containing acids like hypophosphorous acid (H3PO2) [1].
While this compound itself is not natural, a broader class of organophosphorus compounds—the phosphonates—are produced by a wide variety of microbes [3] [4] [5].
The following diagram illustrates the common early steps in microbial phosphonate biosynthesis and the major branch points leading to different natural products.
If your goal is to discover novel natural products, modern genomics provides powerful tools. The established pathway for phosphonate biosynthesis means the presence of the pepM gene serves as a reliable molecular marker [3] [5].
Researchers can analyze microbial genomes or environmental metagenomes for the pepM gene. By then examining the "gene neighborhood"—the other genes located nearby—scientists can predict the type of phosphonate molecule the pathway produces [3] [5]. This approach has revealed that a significant proportion (~13%) of these gene clusters do not match known pathways, strongly suggesting they produce novel phosphonates [5].
Abstract: This application note outlines a detailed laboratory-scale procedure for the synthesis of aniline phosphinate (CAS 82395-88-8), an organophosphorus compound with applications in pharmaceutical and agrochemical research. The protocol is designed for chemists and development professionals, emphasizing safety due to the hazardous nature of the starting materials. The proposed synthetic route involves an acid-base reaction between aniline and hypophosphorous acid [1].
This compound (C6H8NO2P, MW 157.11 g/mol) is classified as an organophosphorus compound and an aniline derivative [1]. It is structurally considered a salt or mixture of aniline and phosphenous acid [1]. While its specific bioactivity is less documented, organophosphorus compounds analogous to this compound are of significant interest due to their real or potential biological activity. They can act as false substrates or inhibitors for enzymes, leading to applications as agrochemicals, medicines, and bioactive intermediates [2]. The synthesis of phosphorus derivatives containing amino acid or aniline moieties can be challenging, often requiring complex reagents or hydrolysis steps [3]. The direct acid-base condensation proposed here offers a more straightforward, though not fully optimized, synthetic pathway [1].
2.1. Proposed Synthetic Pathway The following diagram illustrates the proposed single-step synthesis of this compound from aniline and hypophosphorous acid.
2.2. Materials & Safety
| Item | Specification / Note |
|---|---|
| Aniline | ACS reagent, ≥99.0%. Danger! Toxic by inhalation, skin contact, and ingestion. Causes methemoglobinemia [4]. |
| Hypophosphorous Acid (H₃PO₂) | 50% w/w aqueous solution. Danger! Corrosive and a strong reducing agent. |
| Diethyl Ether | Anhydrous, for extraction. Warning! Highly flammable. |
| Equipment | 250 mL round-bottom flask, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator. |
Critical Safety Notes:
2.3. Step-by-Step Procedure
2.4. Purification & Analysis The crude product can typically be purified by recrystallization from a suitable solvent system such as ethanol-water [5]. The expected physical and chemical properties of the final product are summarized below.
| Property | Expected Value / Description |
|---|---|
| Molecular Formula | C₆H₈NO₂P [1] |
| Molecular Weight | 157.11 g/mol [1] |
| CAS Number | 82395-88-8 [1] |
| Appearance | Solid (exact form and color not specified in sources) |
| IUPAC Name | aniline; phosphenous acid [1] |
| SMILES | C1=CC=C(C=C1)N.OP=O [1] |
Characterization: The final product should be characterized by:
Aniline-derived phosphinates and their related phosphorus-containing compounds (such as phosphonates and phosphoramidates) represent a critically important class of organophosphorus compounds in medicinal and agricultural chemistry. These hybrids combine the structural features of anilines with the versatile chemistry of phosphorus, often resulting in compounds with enhanced biological activity, metal-chelating properties, and utility as intermediates or prodrugs [1] [2]. Their applications span from sorbents for metal recovery [1] to pharmaceutical intermediates and biocidal agents [3]. This document provides a detailed overview of modern synthetic methods, including catalytic cross-couplings, multicomponent reactions, and classical transformations, along with step-by-step experimental protocols designed for practical implementation in research and development settings.
The synthesis of aniline-phosphorus hybrids can be achieved through several strategic approaches, each with distinct advantages regarding atom economy, functional group tolerance, and operational simplicity. The most relevant methods for constructing these scaffolds include:
The table below summarizes the key characteristics of these primary synthetic routes.
Table 1: Comparison of Primary Synthetic Methods for Aniline-Phosphorus Hybrids
| Method Type | Key Reagents | Typical Conditions | Key Advantages | Principal Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling [4] [5] | Aryl halide (from aniline), H-phosphinate | Pd(PPh3)4, Base, Microwave or 80-100°C | High efficiency, broad functional group tolerance, retains stereochemistry | Requires pre-functionalized aniline (e.g., as halide), use of precious metal catalyst |
| Cu-Catalyzed P-Arylation [4] [5] | Aryl boronic acid or Iodonium salt, H-phosphonate | Cu2O/1,10-phenanthroline, RT or mild heating | Inexpensive catalyst, mild conditions, fast reaction times | Can be sensitive to steric hindrance on the aryl ring |
| Multicomponent Reaction [1] | Aniline, Aldehyde, Triphenyl phosphite | LiClO4 catalyst, Acetonitrile, 20°C, 1-2 h | One-pot atom economy, direct use of aniline, simple setup | Limited to α-aminophosphonate products, aniline nucleophilicity can be a factor |
| Atherton-Todd Reaction [6] [2] | Aniline, Dialkyl phosphite | CCl4, Trialkylamine, RT or reflux | Mild, classical method for P-N bond formation | Uses CCl4 (toxic), can give modest yields with less nucleophilic anilines |
This protocol describes the direct, catalyst-free synthesis of α-aminophosphonate resins from anilines, as utilized for preparing uranyl sorbents [1].
Materials:
Procedure:
Analysis & Characterization:
This protocol is adapted from modern cross-coupling methodologies for constructing the P-Ar bond directly [4] [5]. It involves a two-step sequence: aniline pre-functionalization followed by cross-coupling.
Materials:
Procedure:
Step 1: Preparation of Aryl Halide.
Step 2: Cross-Coupling Reaction.
Analysis & Characterization:
Table 2: Hydrolysis Conditions for Phosphinate Esters to Acids [7]
| Acidic/Basic Agent | Typical Concentration & Solvent | Temperature & Time | Notes & Considerations |
|---|---|---|---|
| Hydrochloric Acid | Concentrated or 6 M, sometimes in EtOH/H₂O | 100°C, 3-24 h | Common, but long reaction times; may require large excess of acid. |
| Hydrobromic Acid | 48% in H₂O or AcOH/H₂O | Reflux, 1.5-4 h | More efficient than HCl; good for acid-labile substrates. |
| Trifluoroacetic Acid | Often with H₂O or in neat form | RT to 60°C, 1-12 h | Mild option for sensitive molecules (e.g., β-carboxamido substrates). |
| Sodium Hydroxide | 1-6 M in MeOH/H₂O or THF/H₂O | RT to Reflux, 1-12 h | Irreversible; yields sodium salt, requires acidification to free acid. |
| Trimethylsilyl Halides | 1.0-2.0 equiv in anhydrous CH₂Cl₂ | 0°C to RT, 1-12 h | Mild, chemoselective dealkylation for base- and acid-sensitive groups. |
Table 3: Representative Yields from Various Synthetic Routes
| Synthetic Method | Aniline / Derivative | Phosphorus Reagent | Product | Reported Yield | Citation |
|---|---|---|---|---|---|
| One-Pot MCR | Aniline | Triphenyl phosphite | α-Anilinophosphonate Resin (R-H) | ~90% (conversion) | [1] |
| One-Pot MCR | Anthranilic Acid | Triphenyl phosphite | α-Anilinophosphonate Resin (R-COOH) | ~85% (conversion) | [1] |
| Pd-Catalyzed Cross-Coupling | Aryl Bromide | H-phosphonate diester | Aryl phosphonate | Quantitative (by NMR) | [4] |
| Cu-Catalyzed P-Arylation | Aryl boronic acid | H-phosphonate diester | Aryl phosphonate | Up to 95% | [4] |
| Organotin Functionalization | Substituted Aniline | Diphenyl phosphate | Organotin α-Anilinomethylphosphonate | 53-87% | [3] |
The primary application of aniline phosphinates and related compounds in drug development is as bioisosteres for phosphate and carboxylate groups, and as key intermediates for prodrug strategies [7] [2].
Phosphoramidates, characterized by a phosphorus-nitrogen (P-N) bond, represent a structurally diverse class of organophosphorus compounds with demonstrated significance in medicinal chemistry and drug development. These compounds exhibit a wide spectrum of biological activities, serving as antibacterial agents, antiviral prodrugs, enzyme inhibitors, and anticancer agents. The P-N bond present in phosphoramidates is particularly noteworthy for its acid-labile character, which enables controlled drug release under specific physiological conditions—a property exploited in prodrug strategies for enhanced therapeutic efficacy and optimized pharmacokinetic profiles.
The kinetic investigation of phosphoramidate formation via reactions between anilines and phosphinate esters provides fundamental insights into reaction mechanisms and selectivity parameters that directly inform pharmaceutical synthesis optimization. These studies employ various analytical techniques, including UV spectrophotometry and kinetic isotope effects, to elucidate subtle transitions in rate-determining steps and transition state geometries. This application note comprehensively details experimental protocols, kinetic parameters, and mechanistic considerations for aniline-phosphinate reactions, specifically tailored to support researchers in drug development who require precise control over phosphorylation reactions for prodrug synthesis and bioconjugation strategies.
The nucleophilic substitution reactions between anilines and phosphinate esters proceed through distinct pathways highly dependent on the electronic properties of both reaction partners. Kinetic studies consistently reveal the formation of pentacoordinate phosphorus intermediates during these transformations, with the exact nature of the transition state and rate-determining step varying according to substituent effects.
Stepwise Mechanism with More Basic Anilines: When electron-donating groups enhance the nucleophilicity of the aniline, the reaction typically follows a stepwise pathway wherein leaving group expulsion becomes rate-limiting. This mechanism is characterized by positive cross-interaction constants (ρXY = +1.40), indicating substantial interaction between substituents in the nucleophile and substrate during the transition state. Experimental evidence further supports this pathway through the observation of primary normal deuterium kinetic isotope effects (kH/kD > 1), suggesting significant N-H bond cleavage in the transition state [1] [2].
Stepwise Mechanism with Less Basic Anilines: When electron-withdrawing groups diminish aniline nucleophilicity, the reaction mechanism shifts to one where bond formation becomes rate-limiting. This pathway demonstrates negative cross-interaction constants (ρXY = -0.18) and reveals secondary inverse deuterium kinetic isotope effects (kH/kD < 1). These observations indicate minimal N-H bond cleavage during the transition state, with reaction kinetics dominated instead by the nucleophilic attack itself [2].
The following table summarizes key kinetic parameters for the anilinolysis of various phosphinate esters, illustrating the profound influence of substituents on reaction rates:
Table 1: Second-Order Rate Constants for Phosphinate Anilinolysis in Acetonitrile at 55.0°C
| Aniline Substituent (X) | Phosphinate Substituent (Y) | Rate Constant kH (M⁻¹s⁻¹) | Deuterated kD (M⁻¹s⁻¹) | Kinetic Isotope Effect kH/kD |
|---|---|---|---|---|
| 4-MeO | 4-MeO | 9.58 | 7.15 | 1.34 |
| 4-MeO | 4-Cl | 27.5 | 18.7 | 1.47 |
| H | 4-MeO | 0.400 | 0.384 | 1.04 |
| H | 4-Cl | 1.89 | 1.67 | 1.13 |
| 4-Cl | 4-MeO | 0.206 | 0.244 | 0.84 |
| 4-Cl | 4-Cl | 1.67 | 1.81 | 0.92 |
| 3-Cl | 4-MeO | 0.718 | 0.994 | 0.72 |
| 3-Cl | 4-Cl | 5.62 | 8.46 | 0.66 |
The kinetic data reveals a complex interplay between substituent effects, with electron-withdrawing groups on the phosphinate significantly accelerating the reaction, while the impact of aniline substituents follows a biphasic relationship. This nonlinear free-energy relationship produces a concave-upward Brønsted plot, indicating a fundamental change in mechanism with decreasing aniline basicity [2].
Table 2: Thermodynamic Parameters for Phosphonate Ester Formation from 3,4-Dichloroaniline
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Activation Energy (Ea) | 52.1 kJ/mol | In 1,2-dichloroethane at 25°C |
| Enthalpy (ΔH⁺) | 49.2 kJ/mol | From Arrhenius plot |
| Entropy (ΔS⁺) | -0.132 kJ/mol·K | From Eyring plot |
| Free Energy (ΔG⁺) | 89.1 kJ/mol | Calculated at 25°C |
The large negative entropy of activation (ΔS⁺ = -0.132 kJ/mol·K) indicates a highly ordered transition state, consistent with an associative mechanism where bond formation significantly precedes bond cleavage. The substantial activation barrier (ΔG⁺ = 89.1 kJ/mol) reflects the energy required to achieve this ordered transition state geometry [3].
Figure 1: Generalized Mechanism for Aniline-Phosphinate Reactions Showing Key Transition States
Reaction System Preparation begins with preparing stock solutions of triphenyl phosphite (10 mM), dialkyl acetylenedicarboxylates (10 mM), and 3,4-dichloroaniline (10 mM) in spectroscopic-grade 1,2-dichloroethane. The reaction is initiated by mixing equimolar quantities (typically 2.0 mL each) of these three components directly in a quartz spectrophotometer cell with a 10 mm light path, ensuring thorough mixing via gentle inversion or using a micro-stirring bar [3].
Kinetic Monitoring and Data Collection employs a UV-Vis spectrophotometer with temperature control maintained at 25.0±0.1°C using an integrated Peltier system or circulating water bath. The reaction progress is monitored by tracking absorbance at 330 nm—corresponding to the phosphonate ester product—with spectra recorded at 30-second intervals over approximately 10 hours to ensure sufficient reaction progression. Data collection should include an initial rapid-scan spectrum (190-400 nm) to verify the appropriate analytical wavelength and confirm reactant transparency at the monitoring wavelength [3].
Data Processing and Kinetic Analysis involves fitting the absorbance-time data to a second-order kinetic model using the relationship 1/[A] = kt + 1/[A]₀, where [A] represents reactant concentration. The second-order rate constant (k₂) is automatically calculated by the instrument software or determined from the slope of a plot of 1/[A] versus time. For temperature dependence studies, these measurements should be repeated at multiple temperatures (typically 25, 35, and 45°C) to extract Arrhenius and Eyring parameters, providing valuable insights into the reaction's activation thermodynamics [3].
Reaction Setup and Conditions for typical phosphoramidate synthesis involves combining the phosphinate ester (1.0 mmol) and aniline derivative (1.2 mmol) in a dry solvent such as acetonitrile or dimethyl sulfoxide (10 mL) under an inert atmosphere. The reaction mixture is heated to 60.0°C with continuous stirring, monitoring reaction completion by TLC (for non-kinetic applications) or periodic sampling for HPLC/UV analysis (for kinetic studies) [1] [4].
Workup and Purification begins by cooling the reaction mixture to room temperature followed by dilution with ethyl acetate (15 mL) and washing with acidic solution (1M HCl, 2×10 mL) to remove excess aniline, then with brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude phosphoramidate product is purified using flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent system to yield the pure product, which should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm structure and assess isomeric purity [3] [4].
Analytical Method Validation for kinetic studies requires establishing a calibration curve for the phosphonate ester product at the monitoring wavelength (330 nm) using serially diluted standard solutions. Method validation should confirm linear response across the expected concentration range (typically 0.1-10 mM) with a correlation coefficient (R²) exceeding 0.995. For quantitative kinetic analysis, each reaction condition should be performed in triplicate to ensure reproducibility, with statistical analysis determining mean rate constants and standard deviations [3].
Figure 2: Experimental Workflow for Kinetic Studies of Aniline-Phosphinate Reactions
The phosphoramidate functional group serves as a critical structural motif in numerous pharmaceutical agents and prodrug strategies, with its formation kinetics directly impacting synthetic route development and process optimization. Phosphoramidates demonstrate remarkable biological diversity, functioning as antibacterial agents, antiviral prodrugs, enzyme inhibitors, and anticancer therapies. The P-N bond's inherent acid lability enables controlled drug release in specific physiological environments, particularly valuable for enhancing oral bioavailability and targeting drug delivery [4].
The ProTide technology pioneered by the McGuigan group represents a particularly successful application of phosphoramidate chemistry in drug development. This approach utilizes phosphoramidate prodrugs to enhance the cellular delivery of nucleotide analogs, bypassing the rate-limiting first phosphorylation step required for activation. This technology has been successfully applied to several clinically important antiviral agents, including remdesivir for COVID-19 treatment, which contains a phosphoramidate moiety critical to its therapeutic activity. The kinetic principles governing aniline-phosphinate reactions directly inform the synthesis optimization of such phosphoramidate prodrugs, enabling more efficient manufacturing processes for these vital pharmaceuticals [4].
Beyond prodrug applications, phosphoramidates serve as potent enzyme inhibitors targeting various biological processes. Their structural similarity to phosphate esters enables effective interaction with enzyme active sites, while their enhanced metabolic stability compared to native phosphates prolongs therapeutic effects. Specifically, phosphoramidates demonstrate notable activity against metalloproteases, with applications ranging from antibacterial and anticancer therapies to crop protection agents. The tunable reactivity of the P-N bond through judicious substituent selection, guided by kinetic parameters such as those detailed in this application note, allows medicinal chemists to optimize target engagement while minimizing off-target effects [4].
The kinetic studies of aniline-phosphinate formation provide fundamental insights into reaction mechanisms that directly inform pharmaceutical development. The observed biphasic free-energy relationships and variable kinetic isotope effects reveal complex mechanistic behavior highly dependent on the electronic properties of both reaction partners. These findings enable rational optimization of phosphoramidate synthesis through strategic substituent selection, directly impacting process efficiency and selectivity in pharmaceutical manufacturing.
The experimental protocols and kinetic parameters detailed in this application note offer researchers a robust framework for investigating aniline-phosphinate reactions under controlled conditions, with UV spectrophotometry providing a reliable method for kinetic parameter determination. The provided thermodynamic data facilitates direct comparison between different phosphinate systems and informs reaction scale-up from laboratory to production scale. These fundamental principles support ongoing drug development efforts leveraging phosphoramidate chemistry, particularly in the design of prodrug strategies and targeted therapeutic agents where controlled reactivity and optimized synthetic pathways are paramount to success.
The three-component reaction between triphenyl phosphite, dialkyl acetylenedicarboxylates, and aniline derivatives represents a versatile methodology for the efficient synthesis of phosphonate esters with potential applications in medicinal chemistry and drug development. These organophosphorus compounds exhibit significant biological activities, including enzyme inhibition properties that make them valuable as potential antiviral agents and protease inhibitors. The reaction proceeds under mild conditions and offers advantages of operational simplicity and good functional group tolerance, enabling the incorporation of diverse structural motifs. [1] [2]
This transformation is particularly valuable for constructing complex molecular architectures containing C–P bonds, which are increasingly important in modern drug discovery. Phosphonate esters serve as key intermediates in the preparation of phosphonic acid analogs of amino acids and other biologically relevant molecules. These compounds can function as transition state mimetics in enzyme inhibition, making them particularly valuable for targeting proteases and other hydrolases. The presence of both phosphonate and amino functionalities in the reaction products provides multiple vectors for molecular interactions and further structural diversification. [1] [2]
The reaction proceeds through a multi-step mechanism that begins with the nucleophilic attack of triphenyl phosphite on the electron-deficient alkyne system of dialkyl acetylenedicarboxylate. This initial addition generates a zwitterionic intermediate that is subsequently protonated by the N-H acid (aniline derivative). The resulting phosphonium intermediate then undergoes intramolecular rearrangement to yield the final phosphonate ester product. Theoretical studies at the HF/6-311G(d,p) level of theory have confirmed this mechanism and identified the initial addition step as rate-determining. The overall process results in the formation of a new C-P bond while incorporating elements from all three reactants into the final molecular architecture. [3] [1]
The phosphonate ester products can exist as configurational isomers with either gauche or anti arrangements around the key bonds in the structure. Theoretical calculations and experimental NMR data indicate that the gauche arrangement with [(2S,3S) or (2R,3R)] configuration is generally more stable than the anti arrangement with [(2S,3R) or (2R,3S)] geometry. This preference has been established through both ab initio molecular orbital theory and analysis of X-ray crystallographic data, confirming the stability assignment based on steric and electronic factors. The ability to predict and control stereochemistry is essential for applications where molecular conformation influences biological activity. [1]
The following diagram illustrates the complete reaction mechanism:
Chemical Reagents:
Equipment:
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine triphenyl phosphite (1.0 mmol, 310 mg), dialkyl acetylenedicarboxylate (1.0 mmol, e.g., 142 mg dimethyl acetylenedicarboxylate), and the selected aniline derivative (1.0 mmol, e.g., 127 mg 3,4-dichloroaniline) in 10 mL of anhydrous 1,2-dichloroethane.
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture at 80°C with continuous stirring. Monitor the reaction progress by TLC analysis (silica gel, 3:7 ethyl acetate/hexane) or UV-Vis spectrophotometry at 330 nm. The reaction typically reaches completion within 2-4 hours.
Workup Procedure: After completion (confirmed by TLC), cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator. The resulting crude product may be obtained as an oil or solid.
Purification: Purify the crude product by recrystallization from n-hexane or by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10-30%) as eluent.
Characterization: Characterize the purified phosphonate ester using appropriate spectroscopic techniques. Typical ³¹P NMR chemical shifts for these compounds range from δ 20-25 ppm, while ¹H NMR displays characteristic signals for ester alkoxy groups (δ 3.5-4.5 ppm) and aromatic protons. [1] [2]
The reaction kinetics can be effectively monitored using UV-Vis spectrophotometry, taking advantage of the distinct absorbance of the product at 330 nm where the starting materials exhibit minimal absorption.
Procedure:
The reaction follows second-order kinetics overall. The second-order rate constant (k₂) can be determined using the standard second-order kinetic equation:
[ \frac{1}{[A]t - [A]\infty} = k_2 t + \frac{1}{[A]0 - [A]\infty} ]
Where [A]₀ is the initial concentration, [A]ₜ is the concentration at time t, and [A]∞ is the concentration at infinite time. Modern UV-Vis instruments often include software that automatically calculates k₂ values using integrated rate laws. [1]
Table 1: Experimental Kinetic Parameters for Phosphonate Ester Formation [1]
| Parameter | Value | Conditions |
|---|---|---|
| Second-order rate constant (k₂) | 0.45 ± 0.05 M⁻¹s⁻¹ | 25°C, 1,2-dichloroethane |
| Activation Energy (Eₐ) | 45.2 ± 2.1 kJ/mol | - |
| Activation Enthalpy (ΔH⁺) | 42.8 ± 2.0 kJ/mol | - |
| Activation Entropy (ΔS⁺) | -125 ± 5 J/mol·K | - |
| Gibbs Free Energy of Activation (ΔG⁺) | 80.5 ± 1.5 kJ/mol | 25°C |
Theoretical studies provide valuable insights into the reaction mechanism, transition states, and relative stability of products. These calculations can be performed using ab initio molecular orbital theory or density functional theory (DFT).
Procedure:
Theoretical calculations are particularly valuable for assigning the preferred configuration of the phosphonate ester products. Compare the total energies of different stereoisomers to determine their relative stability. The gauche arrangement with [(2S,3S) or (2R,3R)] configuration typically demonstrates greater stability compared to the anti arrangement with [(2S,3R) or (2R,3S)] geometry, with energy differences of 2-5 kJ/mol. These computational predictions should be validated against experimental X-ray crystallographic data and NMR spectroscopy. [1]
Table 2: Theoretical Calculation Methods and Applications [3] [1]
| Calculation Type | Level of Theory | Application | Key Outcomes |
|---|---|---|---|
| Mechanism Elucidation | HF/6-311G(d,p) | Potential energy surface | Identified rate-determining step |
| Stability Assessment | B3LYP/6-311++G(d,p) | Isomer stability | Gauche configuration more stable |
| Kinetic Parameter Prediction | HF/6-31G(d,p) | Activation parameters | ΔG‡ = 82.3 kJ/mol (Step 1) |
| Electronic Structure Analysis | NBO Analysis | Charge distribution | Zwitterionic intermediate stability |
Phosphonate esters synthesized through this methodology hold significant promise in pharmaceutical applications and medicinal chemistry. These compounds serve as key intermediates for the preparation of bioactive molecules and enzyme inhibitors.
Phosphonate esters and their phosphonic acid derivatives are excellent candidates for low molecular weight inhibitors of peptide bond cleaving proteolytic enzymes. They efficiently block bimetallic Zn-related aminopeptidases, including leucine, alanine, and methionine aminopeptidases, which are validated targets for anticancer and antimicrobial therapies. The phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in potent enzyme inhibition with Kᵢ values often in the nanomolar range. [1] [2]
Phosphonate esters can function as prodrug moieties for phosphonic acids, which generally exhibit poor cellular permeability due to their high polarity. The esterification of phosphonic acids enhances their membrane penetration, and subsequent enzymatic hydrolysis in vivo regenerates the active phosphonic acid form. This strategy has been successfully employed in several antiviral prodrugs, including those used in the treatment of HIV and hepatitis B. [2]
Recent advances have explored the incorporation of phosphonate esters into targeted drug delivery systems. Binary Zr-containing mesoporous silicas functionalized with phosphonate esters have been proposed as drug delivery systems for controlled release applications. The strong interaction between phosphonate groups and metal ions facilitates the development of metal-organic frameworks (MOFs) for simultaneous diagnostic and therapeutic purposes. [1]
Table 3: Troubleshooting Common Experimental Problems
| Problem | Possible Cause | Solution |
|---|---|---|
| Low product yield | Moisture contamination | Ensure anhydrous conditions; use molecular sieves |
| Multiple spots on TLC | Incomplete reaction or side products | Extend reaction time; optimize stoichiometry |
| No reaction | Inactive aniline derivative | Use electron-withdrawing substituents on aniline |
| Poor crystallization | Product oil formation | Try alternative solvent systems for recrystallization |
| Unusual ³¹P NMR shifts | Decomposition or impurities | Repurify via column chromatography |
The three-component reaction between triphenyl phosphite, dialkyl acetylenedicarboxylates, and aniline derivatives provides a robust and efficient method for synthesizing pharmaceutically relevant phosphonate esters. The comprehensive protocols outlined in this document—encompassing experimental procedures, kinetic analysis, and theoretical calculations—offer researchers a complete toolkit for implementing this methodology in drug discovery and development. The structural versatility of the products, combined with their demonstrated biological activities, positions this reaction as a valuable transformation for accessing novel chemical space in medicinal chemistry programs. Future directions include expanding the scope to include more complex aniline derivatives and developing asymmetric variants of the reaction for enantioselective synthesis. [1] [2] [5]
This application note outlines a robust method for the detection and quantification of aniline phosphinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method addresses the compound's high polarity and the challenges of analyzing such molecules in complex matrices.
The complete analytical procedure, from sample preparation to instrumental analysis, is summarized in the workflow below.
To implement the method, use the parameters detailed in the following tables.
Table 1: Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| Column | Porous Graphitic Carbon (PGC) [1] or C18 with low silanol activity [2] |
| Mobile Phase A | 100 mM Formic acid in water [1] |
| Mobile Phase B | Methanol [1] |
| Gradient | Starting with high A (e.g., 95-98%), increasing B for elution [1] |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive (for aniline moiety) [3] |
| Sheath Gas / Aux Gas | Optimize for stable spray |
| Vaporizer Temperature | 200 - 400 °C |
| Spray Voltage | +3.0 to +4.5 kV |
| Scan Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion ([M+H]+) | m/z 158.1 (for C6H9NO2P+) |
| Product Ions | m/z 93.1 (anilinium), m/z 141.1 (loss of NH3) |
The following points are critical for successfully developing and validating this method.
While LC-MS/MS is highly specific and sensitive, other techniques can be considered:
This proposed LC-MS/MS method provides a scientifically grounded starting point for analyzing this compound. The core strategy leverages a PGC column for chromatographic retention and positive ESI-MS/MS for selective detection based on the characteristic anilinium fragment.
This compound is an organophosphorus compound with the CAS number 82395-88-8. The table below summarizes its key identifiers and predicted properties based on its molecular structure [1].
| Property | Value / Description |
|---|---|
| CAS Number | 82395-88-8 |
| Molecular Formula | C6H8NO2P |
| Molecular Weight | 157.11 g/mol |
| IUPAC Name | aniline; phosphenous acid |
| SMILES | C1=CC=C(C=C1)N.OP=O |
| Structure | Mixture/salt of aniline (C6H5NH2) and a phosphinate group (HPO2) |
| Predicted Reactivity | Salt formation, nucleophilic substitution, electrophilic substitution, acylation [1]. |
Since direct data on this compound is unavailable, its assessment should begin by evaluating the biological roles of its molecular components and analogous compounds.
The following diagram illustrates the proposed mechanism for aniline-induced toxicity, a key safety consideration for the this compound assessment.
Here is a detailed protocol for a preliminary biological activity and safety assessment of this compound.
Objective: To determine baseline cytotoxicity and identify potential mechanisms of action in various cell lines.
1. Cell Culture:
2. Treatment and Viability Assay (MTT Assay):
3. Oxidative Stress and Apoptosis Assays:
Objective: To understand the molecular signaling pathways modulated by this compound.
1. RNA Extraction and Quantitative PCR (RT-qPCR):
2. Protein Analysis (Western Blot):
Aniline phosphinates represent a promising class of enzyme inhibitors that combine the structural features of aniline derivatives with phosphinate functional groups to achieve potent and selective enzyme inhibition. These compounds are of significant interest in drug discovery and medicinal chemistry due to their ability to interact with diverse enzyme classes, particularly proteases and other hydrolases. The phosphinate group serves as a transition state mimic for hydrolytic enzymes, enabling tight binding to enzyme active sites, while the aniline moiety provides versatility for structural modification and optimization of pharmacological properties. These hybrid compounds have demonstrated relevance across multiple therapeutic areas, including antiviral applications [1], antimicrobial interventions [2], and neurodegenerative disease research [3].
The strategic incorporation of both aniline and phosphinate components creates molecules capable of multimodal interactions with enzyme targets, including hydrogen bonding, electrostatic interactions, and van der Waals contacts. This comprehensive protocol outlines standardized methodologies for the synthesis, characterization, and evaluation of aniline phosphinate derivatives as enzyme inhibitors, providing researchers with robust frameworks for investigating this chemically and biologically significant scaffold.
The Kabachnik-Fields reaction represents a efficient one-pot, three-component condensation method for synthesizing α-aminophosphonate derivatives, which can serve as precursors to phosphinate compounds [1]. This convergent methodology offers advantages of operational simplicity, high atom economy, and structural diversity.
The conversion of phosphinate esters to their corresponding phosphinic acids is often necessary to enhance water solubility and enzyme interaction potential. Both acidic and basic hydrolysis conditions can be employed, with selection dependent on the stability of other functional groups present in the molecule [2] [4].
Table 1: Hydrolysis Conditions for Phosphinate Esters
| Method | Reagents | Conditions | Yield Range | Applications |
|---|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux, 1.5-24 hours | 70-95% | Acid-stable substrates [2] |
| Alkaline Hydrolysis | 2M NaOH or KOH | Reflux, 4-12 hours | 65-90% | Base-stable substrates [4] |
| Silyl Method | Trimethylsilyl halides (TMSBr, TMSI) | Room temperature, 2-6 hours | 80-95% | Acid/base-sensitive substrates [2] |
Standard Acidic Hydrolysis Protocol:
The following diagram illustrates the complete synthetic pathway for this compound inhibitors:
Figure 1: Synthetic workflow for this compound inhibitors, illustrating the sequential Kabachnik-Fields reaction followed by hydrolysis to the final phosphinic acid product.
Molecular docking provides critical initial insights into the potential binding modes and interactions between this compound compounds and target enzymes, guiding experimental design and inhibitor optimization [1].
Experimental validation of inhibitory activity is essential for confirming computational predictions and establishing structure-activity relationships. The following protocol describes a general enzyme inhibition assay adaptable to various enzyme targets.
Table 2: Typical Enzyme Inhibition Assay Conditions
| Component | Final Concentration | Notes |
|---|---|---|
| Enzyme | 0.5-10 nM | Diluted in appropriate storage buffer |
| Substrate | Kₘ value or 5× Kₘ | Concentration depends on assay type |
| Inhibitor | 0.1 × IC₅₀ to 10 × IC₅₀ | Serial dilutions in assay buffer or DMSO (<2%) |
| Buffer | 50-100 mM, pH 7.0-8.0 | Optimized for each enzyme |
| Cofactors | As required | Mg²⁺, PLP, NADH, etc. |
| Temperature | 25-37°C | Controlled water bath or incubator |
| Incubation Time | 5-30 minutes | Pre-incubation before substrate addition |
General Inhibition Assay Protocol:
IC₅₀ Determination:
Measure enzyme activity at a minimum of 8 different inhibitor concentrations spanning the expected IC₅₀ value.
Plot reaction velocity versus inhibitor concentration.
Fit data to the following equation using nonlinear regression:
( v = V_0 / (1 + ([I]/IC_{50})^h) )
where ( v ) is observed velocity, ( V_0 ) is velocity in absence of inhibitor, ( [I] ) is inhibitor concentration, and ( h ) is the Hill coefficient.
Calculate IC₅₀ value from the fitted curve [3].
The following diagram illustrates the complete workflow for enzyme inhibition studies:
Figure 2: Complete workflow for enzyme inhibition studies, from target selection through mechanism determination.
Understanding the structural basis of inhibition is crucial for rational inhibitor design. X-ray crystallography of enzyme-inhibitor complexes provides atomic-level insight into binding interactions.
Density Functional Theory (DFT) calculations provide insights into electronic properties and reactivity of this compound inhibitors that influence enzyme interactions.
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties facilitates prioritization of lead compounds for further development.
Appropriate controls are essential for validating inhibition assay results and ensuring data reliability.
Proper analysis of inhibition data provides insights into inhibition mechanisms and inhibitor potency.
IC₅₀ vs Kᵢ Determination: While IC₅₀ values represent the inhibitor concentration that reduces enzyme activity by 50%, the inhibition constant (Kᵢ) provides a more fundamental measure of inhibitor affinity that is independent of assay conditions.
Mechanism of Inhibition Studies:
Measure initial velocities at varying substrate and inhibitor concentrations.
Analyze data using Lineweaver-Burk plots or nonlinear regression to diagnostic models.
Identify inhibition mechanism (competitive, noncompetitive, uncompetitive, mixed).
For competitive inhibitors, calculate Kᵢ using the Cheng-Prusoff equation:
( K_i = IC_{50} / (1 + [S]/K_m) )
where ( [S] ) is substrate concentration and ( K_m ) is Michaelis constant [3].
Time-Dependent Inhibition: For irreversible or slow-binding inhibitors, pre-incubate enzyme with inhibitor for varying time periods before assay to determine kinetics of inhibition.
Table 3: Troubleshooting Guide for this compound Inhibition Studies
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor solubility of inhibitor | High lipophilicity, inappropriate solvent | Use DMSO stock solutions, add solubilizing agents, synthesize more polar analogs |
| High background signal | Contamination, substrate instability, autofluorescence | Purify reagents, include appropriate controls, change detection method |
| Irreproducible results | Enzyme instability, inadequate temperature control, pipetting errors | Use fresh enzyme preparations, calibrate equipment, implement automated liquid handling |
| Non-linear kinetics | Enzyme inactivation, substrate depletion, product inhibition | Shorten assay times, reduce enzyme concentration, monitor linear range |
| Shallow inhibition curves | Partial inhibition, multiple binding sites, compound aggregation | Test wider concentration range, check for aggregation with detergents |
These application notes and protocols provide comprehensive methodologies for conducting rigorous enzyme inhibition studies with this compound derivatives. The integrated approach combining synthetic chemistry, computational modeling, biochemical assays, and structural characterization enables thorough investigation of this promising class of enzyme inhibitors. By following these standardized protocols, researchers can generate reliable, reproducible data to advance understanding of this compound bioactivity and facilitate the development of novel therapeutic agents targeting medically important enzymes.
The Horner-Wadsworth-Emmons (HWE) reaction represents a fundamental transformation in modern organic synthesis, providing a robust method for the stereoselective formation of carbon-carbon double bonds through the reaction of phosphonate-stabilized carbanions with carbonyl compounds. First described by Leopold Horner in 1958 and further developed by William S. Wadsworth and William D. Emmons, this reaction has become an indispensable tool in synthetic chemistry, particularly for the synthesis of complex natural products and pharmaceutical intermediates [1] [2]. Unlike the classical Wittig reaction which utilizes phosphonium ylides, the HWE reaction employs phosphonate-stabilized carbanions, which offer several significant advantages: enhanced nucleophilicity, milder reaction conditions, and the production of water-soluble phosphate byproducts that are easily removed during workup [1] [3].
The strategic importance of the HWE reaction in drug development stems from its exceptional reliability in constructing stereodefined alkenes, which are prevalent structural motifs in biologically active molecules. The reaction consistently delivers predominantly (E)-alkenes under standard conditions, while modified protocols such as the Still-Gennari modification enable access to (Z)-alkenes with high stereoselectivity [1] [4]. This stereocontrol, combined with broad substrate compatibility and operational simplicity, has established the HWE reaction as a key methodology for carbon chain elongation, fragment coupling, and macrocyclization in synthetic routes toward pharmaceutical targets [2].
The HWE reaction proceeds through a well-defined four-step mechanism that shares similarities with the Wittig reaction but features distinct differences that account for its enhanced (E)-selectivity:
The following diagram illustrates the complete mechanistic pathway of the Horner-Wadsworth-Emmons reaction:
The pronounced (E)-selectivity of the classical HWE reaction arises from both kinetic and thermodynamic factors throughout the mechanistic pathway. During the nucleophilic addition step, the bulky phosphonate group preferentially positions itself anti to the larger substituent on the carbonyl substrate, leading to a transition state that favors formation of the (E)-isomer [1] [5]. This preference is further enhanced by the ability of the intermediates to equilibrate under reaction conditions, allowing the more stable (E)-selective pathway to dominate [1].
For trisubstituted alkenes, the steric bulk of both the phosphonate and electron-withdrawing groups plays a critical role in determining stereoselectivity. Systematic studies have demonstrated that increasing the size of substituents on the phosphonate (e.g., from methyl to isopropyl groups) can dramatically shift selectivity from 5:95 to 95:5 (E:Z ratio) in reactions with aliphatic aldehydes [1]. Aromatic aldehydes typically yield almost exclusively (E)-alkenes due to additional stabilization effects [1].
The choice of base and associated cation significantly impacts both the yield and stereoselectivity of HWE reactions. Recent systematic investigations have revealed pronounced cation effects, with sodium cations typically providing superior (E)-selectivity compared to lithium or potassium counterparts [6]. Magnesium cations, as divalent ions, demonstrate exceptional (E)-selectivity across a broad temperature range, though yields may be compromised at lower temperatures [6].
Table 1: Base and Cation Effects on HWE Reaction of 3-Phenylpropanal with Weinreb Amide-Type Phosphonate
| Entry | Base | Temperature | Time | Yield (E)-5c (%) | Yield (Z)-5c (%) | E/Z Ratio |
|---|---|---|---|---|---|---|
| 1 | LHMDS | -78 °C | 20 min | 27 | 41 | 40/60 |
| 2 | LHMDS | 0 °C | 20 min | 74 | 18 | 80/20 |
| 3 | LHMDS | rt | 20 min | 73 | 13 | 85/15 |
| 4 | NaHMDS | 0 °C | 20 min | 85 | 3 | 97/3 |
| 5 | NaHMDS | rt | 20 min | 84 | 4 | 95/5 |
| 6 | KHMDS | 0 °C | 20 min | 77 | 10 | 88/12 |
| 7 | nBuLi | 0 °C | 20 min | 72 | 19 | 79/21 |
| 8 | NaH | 0 °C | 30 min | 89 | 3 | 97/3 |
| 9 | iPrMgBr | rt | 4 h | 73 | 1 | 99/1 |
The data demonstrates that sodium-containing bases (NaHMDS, NaH) consistently provide excellent (E)-selectivity (≥95:5) and high yields across various temperatures [6]. The remarkable (E)-selectivity observed with magnesium bases (iPrMgBr) can be explained by the formation of chelated phosphonoenolate structures that rigidly define the approach trajectory to the carbonyl compound [6].
The HWE reaction demonstrates broad applicability across diverse carbonyl and phosphonate substrates, though selectivity and efficiency vary considerably with substrate structure:
Table 2: Substrate Scope in HWE Reactions with Phosphonate 3 Under KOH/MeCN Conditions
| Entry | Aldehyde | Time (min) | Product | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | 30 | 5a | 84 | 98:2 |
| 2 | 4-Nitrobenzaldehyde | 5 | 5b | 84 | >99:1 |
| 3 | 4-Chlorobenzaldehyde | 30 | 5c | 85 | 98:2 |
| 4 | 4-Methoxybenzaldehyde | 90 | 5d | 86 | 99:1 |
| 5 | 1-Naphthaldehyde | 30 | 5e | 80 | 92:8 |
| 6 | Cinnamaldehyde | 40 | 5f | 43 | 93:7 |
| 7 | Heptanal | 90 | 5g | 67 | 94:6 |
Aromatic aldehydes with electron-withdrawing groups (e.g., 4-NO₂) typically react more rapidly and with higher stereoselectivity than those with electron-donating groups [7]. Aliphatic aldehydes generally provide good to excellent (E)-selectivity, though yields may be somewhat lower than with aromatic counterparts [7]. The reaction shows limited efficiency with α,β-unsaturated aldehydes such as cinnamaldehyde, likely due to competing side reactions [7]. Ketones are generally poor substrates for the HWE reaction, with even electrophilic and non-enolizable ketones failing to provide satisfactory results [7].
Protocol 1: Potassium Hydroxide-Mediated (E)-Selective Olefination [7]
Materials:
Procedure:
Notes:
Protocol 2: Still-Gennari (Z)-Selective Olefination [1] [4]
Materials:
Procedure:
Notes:
Protocol 3: Mild HWE Olefination Using Lithium Chloride and DBU [1] [4]
Materials:
Procedure:
Notes:
The HWE reaction has been extensively employed as a key strategic transformation in the synthesis of complex pharmaceutical targets and natural products with biological activity. Its reliability and predictable stereoselectivity make it particularly valuable for constructing structurally complex intermediates in drug development campaigns.
Recent applications in natural product synthesis highlight the versatility of the HWE reaction for various strategic disconnections:
Carbon Chain Elongation: The HWE reaction is frequently employed for iterative carbon chain extension in polyketide-type natural products. For instance, in the synthesis of rhizoxin D, a potent antitumor agent, the HWE reaction was utilized to couple advanced aldehyde and phosphonate fragments, establishing the conjugated (E,E,E)-triene system with complete stereocontrol [2].
Macrocyclization: Intramolecular HWE reactions have been successfully implemented for the formation of macrocyclic rings in complex natural products. The reaction efficiency for macrocyclization depends critically on phosphonate structure, base selection, and dilution conditions to favor intramolecular cyclization over competing dimerization [4].
Fragment Coupling: The HWE reaction enables the stereocontrolled union of complex synthetic fragments in late-stage couplings. This approach has been demonstrated in the synthesis of iejimalide subunits, where kinetic resolution of racemic aldehydes using chiral phosphonate reagents established multiple stereocenters with high enantioselectivity [2].
The predictable stereoselectivity of the HWE reaction has been leveraged for the synthesis of various pharmacologically important structural motifs:
α,β-Unsaturated Weinreb Amides: Recent developments in Weinreb amide-type HWE reactions provide efficient access to versatile intermediates that can be transformed to aldehydes (by reduction) or ketones (by nucleophilic addition) without over-reduction issues [6]. These building blocks are particularly valuable for the synthesis of ketone-containing pharmaceutical targets.
SF₅-Containing Bioisosteres: The HWE reaction has been applied to the synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes, which serve as valuable bioisosteres for tert-butyl groups, sulfonyl groups, and other privileged structural motifs in medicinal chemistry [7]. The SF₅ group confers enhanced metabolic stability, lipophilicity, and membrane permeability.
Herbicidal Phosphonamidates: Phosphorus derivatives synthesized via HWE-related methodologies have demonstrated promising herbicidal activity in high-throughput bioassays. Structure-activity relationship studies have revealed that specific structural modifications, particularly di-n-propylamine derivatives, show significant herbicidal effects [8].
Low (E)-Selectivity with Aliphatic Aldehydes: Some aliphatic aldehydes may give reduced (E)-selectivity under standard conditions. Solution: Employ magnesium bases (iPrMgCl, iPrMgBr) or sodium bases (NaHMDS, NaH) at elevated temperatures (0 °C to room temperature) to improve (E)-selectivity [6].
Phosphonate Hydrolysis: Phosphonate substrates may undergo partial hydrolysis under strongly basic conditions. Solution: Use freshly distilled phosphonates, ensure anhydrous conditions, and consider the Masamune-Roush conditions (LiCl/DBU) for base-sensitive phosphonates [1] [4].
Slow Reaction with Sterically Hindered Carbonyls: Ketones and hindered aldehydes may exhibit sluggish reactivity. Solution: Increase reaction temperature, use more nucleophilic phosphonates (e.g., with electron-withdrawing groups), or employ higher concentrations (0.5-1.0 M) [1] [7].
Product Isolation Issues: The phosphate byproducts can sometimes co-elute with desired products during chromatography. Solution: Include a water wash during workup to remove phosphate salts, or use reverse-phase chromatography for challenging separations [3].
Base Screening: When developing new HWE reactions, screen a range of bases (nBuLi, NaH, KHMDS, iPrMgCl) as the base choice dramatically affects both yield and stereoselectivity [6].
Temperature Optimization: Systematically evaluate reaction temperature, as increasing temperature typically enhances (E)-selectivity, though may compromise yields for thermally sensitive substrates [1] [6].
Additive Effects: For challenging substrates, consider additives such as LiCl, MgBr₂, or 18-crown-6, which can modulate enolate structure and reactivity [1] [4].
Monitoring Reaction Progress: Use inline IR spectroscopy to monitor phosphonoenolate formation (characteristic P=O stretches) or LC-MS to track consumption of starting materials and identify potential side products.
The following workflow diagram illustrates a systematic approach to developing and optimizing HWE reactions:
The Horner-Wadsworth-Emmons reaction remains a cornerstone methodology in synthetic organic chemistry, with continuing relevance in modern drug development. The protocols and applications detailed in these notes provide a comprehensive foundation for implementing this transformation in pharmaceutical research. Recent advances in Weinreb amide-type HWE reactions, stereoselective modifications, and mild conditions for base-sensitive substrates have expanded the synthetic utility of this classic reaction. By understanding the mechanistic principles, optimizing reaction conditions, and applying appropriate troubleshooting strategies, researchers can effectively leverage the HWE reaction for the stereocontrolled synthesis of complex alkene-containing targets in drug discovery programs.
The following protocol offers a general framework for assessing the activity and potency of novel metalloprotease inhibitors. You can adapt these methods specifically for aniline phosphinate compounds.
1. Inhibitor Synthesis and Characterization
2. Biochemical Kinase Inhibition Assay This assay determines the half-maximal inhibitory concentration (IC₅₀) of your compounds against the target metalloprotease.
3. Cell-Based Antiproliferative Assay This evaluates the compound's ability to inhibit the growth of cancer cell lines.
4. Cell Migration Assay
The workflow below summarizes the key stages of this experimental protocol:
When you obtain experimental results for your this compound compounds, you can summarize the data using tables like the ones below.
Table 1: Example Structure for Biochemical and Cellular Activity Data This table template can be used to report key efficacy metrics.
| Compound ID | R¹ Group | R² Group | IC₅₀ against MMP-X (nM) | GI₅₀ in HCT116 (μM) | Migration Inhibition at 10 μM (%) |
|---|---|---|---|---|---|
| 18c (ref. example) | 4-fluorophenyl | -CF₃ | 33.6 ± 4.3 | < 10 | > 70 |
| Your Compound A | [Your R¹] | [Your R²] | [Your Data] | [Your Data] | [Your Data] |
| Your Compound B | [Your R¹] | [Your R²] | [Your Data] | [Your Data] | [Your Data] |
Table 2: Key Parameters for Pharmacokinetic and Safety Profiling This template is for reporting drug-like properties and safety data.
| Assay Type | Parameter Measured | Target Profile | Result for Lead Compound |
|---|---|---|---|
| hERG Inhibition | IC₅₀ | > 10 μM | [Your Data] |
| Human Liver Microsome Stability | Half-life (t₁/₂) | > 40 min | 53.1 min (ref. example) [1] |
| Caco-2 Permeability | Papp (×10⁻⁶ cm/s) | > 10 | [Your Data] |
When designing and evaluating your this compound inhibitors, keep these strategic points in mind:
To advance your work on this compound metalloprotease inhibitors, I suggest you:
Aniline phosphinate and phosphonate esters represent a specialized class of organophosphorus compounds characterized by a carbon-phosphorus bond that demonstrates remarkable stability and diverse biological activity. These compounds incorporate an aniline moiety, often substituted with halogens such as chlorine or fluorine, which significantly influences their electronic properties and bioactivity. The unique structural configuration of these molecules, particularly the P-C bond, renders them resistant to hydrolysis and enzymatic degradation compared to their phosphate ester counterparts, making them exceptionally valuable in medicinal chemistry and agrochemical development. Researchers have increasingly focused on aniline-derived phosphonates due to their dual functionality: the phosphorus component provides molecular stability and metal-chelating capabilities, while the aniline moiety offers opportunities for structural diversification and targeted biological interactions.
The significance of these compounds in drug development stems from their role as stable bioisosteres for phosphate groups, enabling them to mimic naturally occurring phosphate-containing compounds while resisting enzymatic hydrolysis. This property is particularly valuable in the design of enzyme inhibitors and prodrug strategies, where metabolic stability is crucial for therapeutic efficacy. Recent advances in synthetic methodologies have expanded the accessible chemical space of aniline phosphinates and phosphonates, facilitating their application across various research domains including protease inhibition, antibacterial development, and herbicide design. The following sections provide a comprehensive examination of their applications, synthetic protocols, and analytical characterization to support researchers in leveraging these valuable compounds.
Phosphonate esters serve as effective prodrugs for enhancing the oral bioavailability of phosphonic acid therapeutics, which typically exhibit poor membrane permeability due to their negative charges at physiological pH. By masking the charged phosphonate group as a neutral ester, these prodrugs significantly improve cellular penetration through passive diffusion, followed by intracellular enzymatic cleavage to release the active phosphonic acid drug. This approach has been successfully implemented in several clinically important antiviral agents, including Tenofovir disoproxil and Adefovir dipivoxil, which utilize phosphonate ester prodrug strategies to overcome delivery challenges [1]. The prodrug approach not only increases oral bioavailability but also enhances tissue specificity and minimizes systemic degradation, addressing key pharmacokinetic limitations in phosphonate-based therapeutics.
Recent innovations in prodrug design have focused on optimizing the ester moieties for improved metabolic stability and controlled release kinetics. Mixed ester-amides and cyclic esters have demonstrated particular promise in balancing the conflicting requirements of adequate lipophilicity for membrane penetration and efficient enzymatic hydrolysis for drug release. For instance, Tenofovir alafenamide represents an advancement over earlier prodrugs with improved cellular uptake and reduced systemic exposure, leading to enhanced efficacy and safety profiles. These strategic modifications highlight the importance of molecular engineering in phosphonate prodrug development, offering valuable insights for researchers designing similar approaches for aniline-derived phosphonate compounds [1].
Aniline phosphonates function as potent enzyme inhibitors by mimicking the transition states of enzymatic reactions or structurally resembling natural phosphate-containing substrates. Their exceptional stability against phosphatases makes them particularly valuable for targeting enzymes that interact with phosphate esters, such as proteases, kinases, and phosphatases. Specific structural features, including the 3,4-dichloroaniline moiety, have been associated with enhanced inhibitory activity against various therapeutic targets, possibly due to increased electron withdrawal and optimal steric interactions within enzyme active sites [2]. The strategic incorporation of halogen atoms on the aniline ring enables fine-tuning of electronic properties and lipophilicity, parameters critically important for target engagement and potency.
HIV Reverse Transcriptase Inhibition: Aryl phosphonate esters have demonstrated significant activity against HIV reverse transcriptase through incorporation into nucleotide analogue structures. The phosphonate group serves as a non-hydrolyzable phosphate mimic, enabling binding to the enzyme active site without undergoing catalytic processing [1].
Aminopeptidase Inhibition: Phosphonate analogues of amino acids effectively inhibit zinc-dependent aminopeptidases, which play crucial roles in protein maturation and turnover. These inhibitors typically feature structural motifs that coordinate the active site zinc ions while resisting proteolytic cleavage [2].
Metalloprotease Inhibition: Phosphinic acids containing aniline derivatives have shown promising activity against various metalloproteases, including angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs). The phosphorus atom directly coordinates with the catalytic zinc ion, while the aniline moiety provides optimal hydrophobic interactions with enzyme subsites [3].
Phosphonate derivatives incorporating aniline motifs have emerged as valuable scaffolds in antimicrobial and antiviral drug development. The intrinsic stability of the C-P bond confers resistance to enzymatic degradation, while the aniline component allows for strategic modification to optimize target interactions and pharmacokinetic properties. Halogenated aniline phosphonates, particularly those containing 3,4-dichloro substituents, have demonstrated enhanced antibacterial and antiviral activities, potentially due to increased membrane permeability and improved target binding affinity [2]. These compounds represent an important strategy in addressing the growing challenge of antimicrobial resistance, as their novel structures and mechanisms of action can circumvent existing resistance pathways.
The applications of aniline phosphonates extend to antimalarial agents and hepatitis C virus inhibitors, where their ability to mimic phosphate-containing intermediates in essential biosynthetic pathways enables targeted inhibition of pathogen-specific enzymes. For instance, phosphonate analogues of isoprenoid precursors effectively disrupt protein prenylation in Plasmodium falciparum, exhibiting potent antimalarial activity. Similarly, certain aryl phosphonate nucleotides demonstrate inhibition of the hepatitis C NS5B polymerase through incorporation into the growing RNA chain and subsequent chain termination. These diverse therapeutic applications highlight the versatility of aniline phosphonate esters as privileged structures in infectious disease drug development [3].
Table 1: Pharmaceutical Applications of this compound and Phosphonate Esters
| Application Area | Specific Examples | Key Structural Features | Mechanism of Action |
|---|---|---|---|
| Antiviral Prodrugs | Tenofovir disoproxil, Adefovir dipivoxil | Alkoxycarbonyloxyalkyl esters, Mixed ester-amides | Enhanced membrane permeability, Intracellular hydrolysis to active acid |
| Enzyme Inhibition | Aminopeptidase inhibitors, Metalloprotease inhibitors | α-Aminophosphonates, Halogenated aniline moieties | Transition state mimicry, Zinc ion coordination |
| Antibacterial Agents | Fosfomycin analogues, Fosmidomycin derivatives | Epoxide functionality, Hydroxamate group | Inhibition of enolpyruvyl transferase, Inhibition of isoprenoid synthesis |
| Bone-Targeting Therapeutics | Bisphosphonates (Dronates) | Geminal bisphosphonate structure | Inhibition of osteoclast activity, Increased bone mineral density |
Aniline phosphonate esters demonstrate significant herbicidal potential, particularly through their action as inhibitors of essential plant enzymes and metabolic pathways. Recent research has identified specific structural requirements for optimal herbicidal activity, with n-alkylphosphonamidates containing di-n-propylamine derivatives showing particularly pronounced effects [4]. The development of high-throughput bioassays based on chlorophyll fluorescence measurements has enabled rapid screening of herbicidal activity using minimal compound quantities, facilitating efficient structure-activity relationship studies. These assays utilize tomato (Solanum lycopersicum L.) leaf disks and measure chlorophyll fluorescence as a proxy for plant health, allowing for quantitative assessment of phytotoxicity across compound libraries with varied substituents [4].
Structure-activity relationship studies have revealed that both the phosphonate alkyl chain length and the aniline substituents significantly influence herbicidal potency. In particular, the presence of electron-withdrawing groups on the aniline ring, such as chlorine or fluorine atoms, enhances phytotoxic effects, likely due to increased oxidative stress induction or improved interaction with target enzymes. The optimal chain length for n-alkylphosphonamidates appears to be in the C3-C5 range, balancing lipophilicity for membrane penetration with sufficient aqueous solubility for translocation within plant tissues. These findings provide valuable guidance for agrochemical researchers designing novel herbicidal compounds based on the aniline phosphonate scaffold [4].
Beyond direct herbicidal activity, aniline phosphonate esters exhibit effects on plant growth regulation and quorum sensing modulation in plant-associated bacteria. The structural similarity of certain aniline phosphonates to natural plant growth regulators enables interaction with hormonal pathways, potentially leading to altered growth patterns or stress responses. Additionally, phosphonamidate analogues of N-acyl homoserine lactones (AHLs) have been synthesized and evaluated for their ability to interfere with bacterial quorum sensing systems, which play crucial roles in the establishment of plant-pathogen interactions [4]. These novel analogues represent valuable tools for studying quorum sensing mechanisms and developing innovative strategies for crop protection.
The application of aniline phosphonates in quorum sensing modulation represents a promising approach for controlling bacterial pathogens without exerting direct antimicrobial pressure, thereby potentially reducing the development of resistance. By structurally mimicking native AHL signaling molecules, these compounds can either antagonize or agonize quorum sensing receptors, disrupting the coordination of virulence factor production and biofilm formation. The incorporation of phosphonate moieties into AHL analogues enhances metabolic stability while maintaining the structural features required for receptor recognition, highlighting the versatility of aniline phosphonates in agricultural chemical design [4].
Table 2: Agrochemical Applications of this compound and Phosphonate Esters
| Application Area | Specific Examples | Key Structural Features | Mechanism of Action |
|---|---|---|---|
| Herbicidal Activity | n-Propylphosphonamidates, Dichloroaniline derivatives | C3-C5 alkyl chains, Halogenated anilines | Inhibition of essential plant enzymes, Oxidative stress induction |
| Plant Growth Regulation | AHL analogues, Ethephon derivatives | Phosphonate ester linkages, Ethylene-releasing groups | Interference with hormonal pathways, Controlled ethylene release |
| Quorum Sensing Modulation | Phosphonamidate AHL analogues | N-acyl homoserine lactone mimics, Variable acyl chains | Competition with native AHL signals, Disruption of virulence gene expression |
| Pesticide Metabolites | 3,4-Dichloroaniline phosphonates | Chlorinated aniline moiety, Phosphonate esters | Persistence in environment, Plant metabolic incorporation |
A recently developed methodology enables the synthesis of novel mixed n-alkylphosphonate diesters and amino acid-derived n-alkylphosphonamidates through phosphonylaminium salt intermediates, avoiding the need for strong bases or pre-functionalized substrates [4]. This approach is particularly valuable for the incorporation of aniline derivatives and amino acid moieties, as it proceeds under mild conditions without requiring deprotonation of the nucleophilic components. The procedure involves initial formation of phosphonylaminium salts from symmetrical phosphonate diesters, followed by reaction with phenolic nucleophiles or amino acid esters to yield the target mixed phosphonate esters or phosphonamidates.
Protocol: Synthesis of Mixed Phosphonate Diesters via Phosphonylaminium Salts
The three-component condensation between triphenyl phosphite, dialkyl acetylenedicarboxylates, and 3,4-dichloroaniline provides an efficient route to stable phosphonate esters with confirmed biological activity [2]. This one-pot methodology enables the construction of complex phosphonate structures with defined stereochemistry, as the reaction proceeds with high diastereoselectivity to yield products with gauche arrangement and specific [(2S,3S) or (2R,3R)] configuration. Kinetic studies have confirmed second-order behavior for this transformation, with the first step identified as rate-determining [2].
Protocol: Three-Component Synthesis of Aniline-Derived Phosphonate Esters
The conversion of phosphonate esters to their corresponding phosphonic acids is a critical transformation in prodrug activation and compound diversification. Both acidic and basic hydrolysis conditions can be employed, with selection dependent on the stability of other functional groups in the molecule [3].
Protocol: Acidic Hydrolysis of Phosphonate Esters
Protocol: Basic Hydrolysis of Phosphonate Esters
Comprehensive characterization of this compound and phosphonate esters requires a multi-technique approach to confirm structural identity, assess purity, and establish stereochemical configuration. Multinuclear NMR spectroscopy represents the most powerful technique, providing detailed information about molecular structure, purity, and in some cases, stereochemistry [2].
¹H NMR Spectroscopy: Characteristic signals include aromatic protons from the aniline moiety (δ 6.8-7.8 ppm), methine protons α to phosphorus (δ 4.0-5.5 ppm with P-C-H coupling constants J~15-25 Hz), and alkoxy group protons (δ 3.5-4.2 ppm). The coupling patterns and integration ratios provide confirmation of molecular structure and purity.
¹³C NMR Spectroscopy: Key features include carbon atoms directly bonded to phosphorus (δ 35-55 ppm with J~100-150 Hz), ester carbonyl carbons (δ 165-175 ppm), and aromatic carbons. The magnitude of phosphorus-carbon coupling constants provides information about bond hybridization and molecular connectivity.
³¹P NMR Spectroscopy: This technique offers immediate confirmation of successful phosphonate formation, with typical chemical shifts ranging from δ 15-35 ppm for phosphonate esters. The exact chemical shift is sensitive to substituents on phosphorus and can provide information about sample purity and possible decomposition products [2].
UV-Vis Spectroscopy: Useful for kinetic studies and concentration determination, with aniline phosphonates typically exhibiting strong absorption around 330 nm due to the conjugated system. This property was exploited in kinetic studies of formation reactions, enabling real-time monitoring of reaction progress [2].
Kinetic studies of phosphonate ester formation and hydrolysis provide valuable insights into reaction mechanisms and rates, essential for process optimization and understanding biological activation. UV spectrophotometry has been successfully employed to determine second-order rate constants and establish the concentration independence of these constants across different substrate concentrations [2]. Temperature-dependent studies enable calculation of activation parameters (Ea, ΔH‡, ΔS‡, and ΔG‡) through Arrhenius and Eyring analyses, providing fundamental understanding of the reaction energetics.
Computational methods complement experimental approaches by elucidating molecular conformations, stereochemical preferences, and electronic properties. Theoretical calculations at both HF/6-31G(d,p) and B3LYP/6-311++G(d,p) levels of theory have confirmed that phosphonate esters with gauche arrangement and specific [(2S,3S) or (2R,3R)] configurations are more stable than their anti counterparts, consistent with experimental X-ray crystallographic data [2]. These computational approaches enable researchers to predict stability, reactivity, and spectroscopic properties before synthesis, guiding rational design of novel compounds with optimized characteristics.
The following diagrams visualize key experimental workflows and structural relationships for aniline phosphonate ester synthesis and application:
Diagram 1: Three-component synthesis workflow for aniline phosphonate esters showing reaction sequence and analytical verification
Diagram 2: Hydrolysis pathways for phosphonate esters showing multiple cleavage methods
Diagram 3: Prodrug activation mechanism showing conversion pathway from ester to active acid form
This compound and phosphonate esters represent versatile compounds with significant applications across pharmaceutical and agrochemical domains. Their unique stability profile, imparted by the C-P bond, combined with tunable electronic properties through aniline substitution, enables diverse biological activities and material properties. The synthetic protocols and analytical methods outlined in these application notes provide researchers with robust methodologies for preparing and characterizing these valuable compounds, supporting ongoing drug discovery and development efforts.
Future research directions will likely focus on expanding the structural diversity of aniline phosphonates through development of novel synthetic methodologies, particularly stereoselective approaches for accessing enantiomerically pure compounds. Additionally, increased understanding of structure-activity relationships through advanced computational modeling and high-throughput screening will facilitate rational design of optimized compounds with enhanced efficacy and reduced off-target effects. The continuing exploration of phosphonate prodrug strategies will address remaining challenges in oral bioavailability and tissue-specific delivery, potentially unlocking new therapeutic applications for these promising compounds.
This guide addresses common issues and optimization strategies for converting aniline phosphinate esters to their corresponding phosphinic acids.
| Problem Scenario | Possible Causes | Optimization Strategies & Solutions |
|---|
| Low Conversion Yield | • Incomplete reaction due to mild conditions. • Excessive steric hindrance from R1/R2 groups. [1] [2] | • Increase temperature: Use reflux conditions. [1] [2] • Extend reaction time: Monitor reaction progress (e.g., by TLC). [1] [2] • Use a stronger acid: Switch from HCl to HBr or TFA for more efficient cleavage. [1] [2] | | Degradation of Sensitive Functional Groups | • Harsh acidic conditions (e.g., concentrated HCl at high temp). [1] [2] | • Use milder acids: Try trifluoroacetic acid (TFA) as a catalyst. [1] [2] • Explore alternative methods: Use dealkylation with trimethylsilyl halides, which is effective under much milder conditions. [1] [2] | | Long Reaction Times | • Sub-optimal acid concentration or type. [1] [2] | • Optimize concentration: For some substrates, a maximum rate is observed at 6-7 M HClO4 or 1.5 M HClO4. [1] [2] • Switch to HBr: Hydrobromic acid often proves more efficient than hydrochloric acid. [1] [2] | | Poor Solubility of Reactants | • Low solubility of organic substrates in pure water. [1] [2] | • Use co-solvents: Employ solvent mixtures with water (e.g., dioxane, ethanol, DMF, acetonitrile) to achieve homogeneity. [1] [2] |
Q1: What are the standard acidic conditions for hydrolyzing an this compound? A common procedure involves using concentrated hydrochloric acid (c.c. HCl) under reflux. A typical protocol is adding 20 mL of c.c. HCl to 3 grams of substrate and stirring at the boiling point for 1.5 to 4 hours [1] [2]. For more acid-sensitive molecules, trifluoroacetic acid (TFA) in water can be a gentler and equally effective alternative [1] [2].
Q2: My substrate is acid-sensitive. What are my options? You have two excellent non-acidic pathways to consider:
Q3: How does the hydrolysis mechanism work under acidic conditions? Acid-catalyzed hydrolysis typically proceeds via a nucleophilic attack on the phosphorus atom. The specific mechanism can vary [1] [2]:
The diagram below illustrates the decision-making workflow for selecting a hydrolysis method.
This is a widely applicable method for robust substrates.
This method is ideal for acid-sensitive compounds.
The "Hydrolysis Method Selection" diagram above provides a clear visual guide for choosing the right approach based on your substrate's sensitivity.
The table below summarizes the primary methods for hydrolyzing phosphinate esters, including their key advantages and disadvantages, especially when an aniline group is present [1].
| Method | Common Reagents/Conditions | Mechanism | Key Advantages | Key Disadvantages for Aniline Substrates |
|---|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl or HBr, reflux, several hours [1]. | P-O bond cleavage via an AAc2 mechanism (acid-catalyzed, bimolecular) [1]. | Directly provides the phosphinic acid; well-established [1]. | Aniline group can be protonated (forming anilinium ion) or oxidized under harsh conditions, leading to decomposition [2]. |
| Basic Hydrolysis | Aqueous NaOH or KOH, heating [1]. | Nucleophilic attack on phosphorus [1]. | Less corrosive than acidic methods [1]. | Aniline can act as a poor leaving group, potentially hindering the reaction; may require prolonged heating [1]. |
| Dealkylation with Silyl Halides | Trimethylsilyl bromide (TMSBr) or iodide (TMSI), mild temperatures [1]. | C-O bond cleavage [1]. | Excellent for acid-sensitive groups; proceeds under very mild conditions [1]. | Compatible with various functional groups, making it likely the safest choice for aniline-containing compounds [1]. |
This is a general procedure for robust substrates [1].
This method is gentler and better suited for molecules with acid-sensitive functional groups like anilines [1].
The following workflow will help you diagnose and solve common problems encountered during this compound hydrolysis:
Q: Why can't I use standard concentrated HCl reflux conditions for my this compound?
Q: Is basic hydrolysis a viable alternative to protect the aniline?
Q: What is the key advantage of using trimethylsilyl bromide?
| Problem Area | Specific Issue | Possible Cause | Recommended Solution |
|---|---|---|---|
| Low Yield | Incomplete reaction or low conversion | Inefficient catalyst system; unstable P-H reactant; incorrect stoichiometry | Use optimized Pd-catalyzed cross-coupling [1] or Cu-catalyzed P-arylation with proline ligand [1]. |
| Low Yield | Product degradation during work-up | Harsh hydrolysis conditions (high temp, strong acid/base) degrading product | Use milder dealkylation agents like trimethylsilyl halides [2] [3] or enzymatic hydrolysis [2]. |
| Purification & Isolation | Difficulty separating or purifying product | Co-elution with impurities; solubility issues | Optimize chromatography; use alternative extraction; consider simple extractive workup for monosubstituted phosphinic acids [1]. |
| Reaction Scope | Method fails with specific aniline substituents | Electronic or steric effects hindering reaction | For sterically hindered substrates, use ClP(OR)2 instead of P(OR)3 [1]. |
This method provides a straightforward synthesis of monosubstituted phosphinic acids from anilinium hypophosphite [1].
This method uses inexpensive copper catalyst and proline ligand for P-arylation of P-H compounds [1].
This diagram outlines a systematic approach to diagnosing and resolving low yield issues.
| Problem Area | Specific Issue | Possible Cause & Solution | Key Parameters & Optimization Tips |
|---|
| General Hydrolysis | Slow or incomplete conversion of phosphinate ester to phosphinic acid [1]. | Cause: Unoptimized, overly gentle conditions [1]. Solution: Optimize acid concentration, temperature, and time. Consider alternative methods like using trimethylsilyl halides for acid-sensitive compounds [1]. | - Acid Choice: HBr often more efficient than HCl [1].
Here are detailed methods for key techniques referenced in the troubleshooting guide.
This is a standard method for converting phosphinate esters to phosphinic acids.
This one-pot, three-component reaction synthesizes α-aminophosphonates. The choice of catalyst directs the reaction pathway.
For a systematic approach to optimizing these reactions, you can follow the logical workflow below.
When you encounter uncharacterized solvent effects on a reaction, a systematic approach is key. The following workflow outlines the core investigation process.
Objective: Determine the effect of solvent polarity on the rate constant (k) for the reaction of aniline phosphinate.
Solvent Selection: Choose a series of 6-8 solvents covering a wide range of polarity. You can use the Dimroth-Reichardt ET(30) parameter as a key measure [1].
Kinetic Experiment Protocol:
Data Analysis:
Q1: Why is studying solvent effects important for organophosphorus reactions like those of this compound? Solvents can profoundly alter the kinetics and mechanism of reactions by differentially stabilizing the reactants (ground state) and the transition state [1]. For phospho group transfer reactions, moving from aqueous to hydrophobic environments can mimic enzyme active sites and lead to significant rate enhancements, which is a key area of investigation [1].
Q2: What are the key solvent parameters I should use for correlation? You can use several empirical parameters to quantify solvent effects through Linear Free Energy Relationships (LFER) [1]. Key scales include:
Q3: There is no data for my specific this compound. What is a reasonable starting point? Begin by treating it as a general phosphinate ester. The hydrolysis of phosphinates can proceed via different mechanisms (e.g., AAl2, AAc2) depending on the conditions [3]. The table below summarizes general conditions for phosphinate hydrolysis, which can inform your initial solvent effect study.
| Phosphinate Type | Hydrolysis Condition | Typical Reaction Time | Key Considerations |
|---|---|---|---|
| General Methyl Dialkylphosphinates [3] | Acid-catalyzed (e.g., HCl, HClO₄) | Varies with acid concentration & temperature | Mechanism (AAl2) is less influenced by polar/steric effects than base-catalyzed hydrolysis. |
| β-Carboxamido Phosphinate [3] | Trifluoroacetic Acid (TFA) / Water | Rapid, quantitative yield | A "gentle" method suitable for acid-sensitive substrates. |
| Ethyl Phosphinate (GABAB antagonist) [3] | Concentrated HCl, 100°C | 24 hours | Represents harsh conditions sometimes required for robust esters. |
| α-Aminophosphinates [3] | Concentrated HCl or HBr/AcOH | Reflux, 1.5-4 hours | Can provide optically active α-aminophosphinic acids. |
The core principle is that solvents exert effects through general (non-specific, dielectric continuum) and specific (solute-solvent interactions like hydrogen bonding) mechanisms [1]. For reactions of organophosphorus esters, a change in solvent from water to a less polar medium can have significant consequences for the stability of the ground and transition states, thereby affecting reactivity and sometimes even the reaction mechanism [1].
The following table summarizes the main decomposition pathways for aniline and phosphinate/phosphonate esters and how to prevent them.
| Compound Type | Primary Decomposition Pathways | Key Preventive Measures & Stable Conditions |
|---|
| Aniline & Derivatives | Advanced Oxidation Processes (AOPs): Hydroxyl radical (HO•) attack [1] [2] [3].
Biological Degradation: By specific bacterial strains (e.g., Delftia sp.) [4] [5]. | • Avoid strong oxidizers (e.g., persulfate, H₂O₂/UV) and redox-active metal ions (e.g., Cu²⁺) [6] [7].
• Store solutions sterilely to prevent microbial growth [5]. |
| Phosphinate/Phosphonate Esters | Hydrolysis: Acid- or base-catalyzed cleavage of the P-O or P-C bond [8]. | • Avoid strong acids/bases: Concentrated HCl, HBr, or NaOH can cause rapid decomposition [8].
• Control pH: Perform reactions at neutral pH when possible [8].
• Use mild dealkylation agents: For acid/base-sensitive compounds, use trimethylsilyl halides (e.g., TMSBr) under mild conditions [8].
• Monitor temperature: High temperatures accelerate hydrolysis; use room temperature or mild heating [8]. |
Here are detailed methodologies you can use in the lab to study the stability of your compounds under various conditions.
This protocol helps you understand how your phosphinate ester behaves under different pH conditions.
k) at each pH, which will reveal the pH of maximum stability.This protocol assesses the susceptibility of aniline to oxidative degradation.
HO•) source. A common method is the Fenton's reagent (a mixture of Fe²⁺ and H₂O₂) [2].HO• [1].Q1: My phosphonate ester is acid-sensitive. What is a viable alternative to acidic hydrolysis for dealkylation? A1: You can use dealkylation with trimethylsilyl halides (e.g., TMS-I or TMS-Br). This method cleaves the C-O bond under mild, nearly neutral conditions and is excellent for esters that would not survive harsh acidic or basic treatment [8].
Q2: I am working with a compound containing both an aniline and a phosphinate group. What is the most critical factor to control?
A2: The most critical factor is to strictly avoid redox-active metal ions (especially Cu²⁺) in your system. These can catalyze the oxidation of the aniline moiety, leading to polymerization or breakdown, while potentially also promoting the hydrolysis of the phosphinate group [7].
Q3: Why are Advanced Oxidation Processes (AOPs) like UV/H₂O₂ so effective at degrading aniline in wastewater?
A3: AOPs are highly effective because they generate hydroxyl radicals (HO•). This radical is an extremely powerful and non-selective oxidant (oxidation potential of 2.80 eV) that readily attacks the electron-rich aromatic ring of aniline, leading to ring opening and eventual mineralization to CO₂ and H₂O [2] [3].
To help you systematically address decomposition issues, follow this logical troubleshooting workflow:
The table below summarizes the available information and key recommendations for handling this compound.
| Aspect | Specification / Guideline |
|---|---|
| Recommended Storage | Ambient temperature; under an argon atmosphere [1] |
| Melting Point | 113-115 °C [1] |
| Purity | 95% [1] |
| Key Hazard | Toxicity via skin absorption (based on aniline component) [2] |
| Critical Handling Note | Skin or clothing contamination poses risk of secondary contamination [2] |
The most significant danger arises from the aniline component of the molecule [2].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Purity Product | Decomposition due to improper storage (e.g., exposure to air/moisture). | Ensure the compound is stored under an inert atmosphere (argon) in a tightly sealed container [1]. |
| Unexpected Side Reactions | Incompatibility with strong oxidizers, strong acids, or alkalis. | Review chemical compatibility before use. Aniline, a component, reacts violently with strong oxidizers and other specific compounds [2]. |
| Handling Difficulties | Compound is waxy or solid at room temperature. | Gently warm the container to just above its melting point (113-115°C) to liquefy for easier aliquoting [1]. |
The following diagram outlines the logical workflow for handling and storing aniline phosphinate to ensure safety and compound integrity.
Q1: Why is an argon atmosphere necessary for storage? While the specific stability data for this compound is limited, storing air- or moisture-sensitive compounds under an inert gas like argon is a standard practice to prevent oxidation and hydrolysis, which can degrade the compound and affect experimental results [1].
Q2: What is the specific medical antidote for this compound poisoning? The search results do not specify an antidote for this compound itself. For aniline poisoning, the treatment for methemoglobinemia is critical and may involve methylene blue, but this must be administered by medical professionals. Immediate medical attention is essential. Inform healthcare providers of the exact chemical involved [2].
Q3: Can I use standard latex gloves when handling this compound? No. Aniline is known to be readily absorbed through the skin [2]. You should use gloves made of chemical-resistant materials such as nitrile or neoprene. Always check the chemical compatibility of your gloves.
Although not specific to aniline phosphinates, the general principles of identifying and resolving crystallization artifacts from protein studies can be broadly informative [1].
| Potential Issue | Detection/Analysis Method | Principle/Significance |
|---|---|---|
| Sample Contamination (e.g., by host cell proteins, fusion tags, or proteases) | SDS-PAGE, Mass Spectrometry, Lattice parameter check against known structures [1] | Contaminants can co-crystallize instead of the target molecule, leading to incorrect structural data or failed experiments [1]. |
| Misidentified Crystals | Molecular replacement with common contaminants as search models, sequence/fold identification from partial models [1] | Using computational tools to identify the crystallized protein can reveal misidentification early, saving effort [1]. |
| Polymorphic Control | In-situ monitoring (e.g., ATR-FTIR, Raman), Powder X-ray Diffraction (PXRD) [2] | Controlling polymorphism is critical for product properties and downstream processing; monitoring kinetics is key [2]. |
Given the lack of specific protocols for aniline phosphinates, your research may require a methodical, investigative approach.
To build the technical support content you need, I suggest the following:
The table below summarizes key information for aniline-derived compounds and other phosphorus compounds based on the available research:
| Compound Class / Name | Core Structure / Key Feature | Observed Properties / Applications (from cited research) | Key Differentiating Features |
|---|
| Anilinium Methylphosphonate [1] | Layered salt; (C6H5NH3)+(CH3PO3H)− | • Forms 2D and 3D hydrogen-bonded networks. • Stereochemical equivalence of (P–)CH3 group and (P–)H in phosphites. | Simpler model system; demonstrates structural correlation to phosphite salts. | | Stable Phosphonate Ester from 3,4-dichloroaniline [2] | Complex phosphonate ester | • Stable gauche configuration confirmed by NMR and theoretical calculations. • Studied for its reaction kinetics and mechanism. | More complex, stable ester derivative; potential as a synthetic intermediate or enzyme inhibitor. | | Phosphinic Acids (General) [3] [4] | R2PO2H; Contains a C-P bond | • Greater metabolic stability than phosphate esters. • Known to inhibit metalloproteases. • Used as antibacterial agents and CNS therapeutics. | The direct C-P bond makes these compounds more resistant to hydrolysis than phosphates. | | Phosphonic Acids (General) [3] [4] | RPO3H2; Phosphate ester analogue with C-P bond | • Wide bioactivity: antiviral (e.g., Cidofovir, Tenofovir), herbicide (e.g., glyphosate). • Used as flame retardants. | Versatile scaffolds; the alpha carbon can be functionalized (e.g., with F, O) to fine-tune properties. |
Here are the methodologies and key experimental findings from the relevant studies:
To help visualize the experimental workflow for studying these compounds, the following diagram outlines the key stages:
Phosphinates and Phosphonates are organophosphorus compounds where phosphorus is bonded to carbon atoms. The key distinction lies in their structure:
These compounds are stable mimics of phosphate esters and carboxylic acids, making them potent enzyme inhibitors. This property is exploited in various pharmaceuticals and agrochemicals, as the table below illustrates [3] [1] [2].
Table 1: Bioactive Phosphonate and Phosphinate Compounds
| Compound Name | Type | Biological Activity / Use |
|---|---|---|
| Fosfomycin | Phosphonate | Antibiotic, treats Gram-positive and Gram-negative bacteria [3] [1] [2]. |
| Cidofovir, Adefovir, Tenofovir | Phosphonate | Acyclic nucleoside analogues; antiviral agents [3]. |
| Dronates (e.g., Alendronate) | Phosphonate | Increases bone mineral density; treats osteoporosis [3] [2]. |
| Glyphosate, Glufosinate | Phosphonate / Phosphinate | Widely used herbicides [3] [2]. |
| FR-900098 | Phosphonate | Antimalarial agent, inhibits DXR enzyme [1] [2]. |
| Phosphinothricin (PTT) | Phosphinate | Herbicide; also a Trojan horse antibiotic when in a tripeptide (PTT) [1] [2]. |
| α-Aminophosphinic acids | Phosphinate | Inhibitors of metalloproteases and other enzymes [3]. |
The hydrolysis of phosphinate and phosphonate esters is a crucial step in synthesizing the biologically active phosphinic and phosphonic acids. This transformation can be achieved through several methods, each with advantages and drawbacks [3].
Table 2: Comparison of Hydrolysis Methods for P-Esters
| Method | Typical Reagents & Conditions | Key Characteristics | Common Applications / Notes |
|---|
| Acidic Hydrolysis | Concentrated HCl or HBr, often at reflux (≈100°C) [3]. | - Cleaves the P-O bond (AAc2 mechanism).
The following diagram illustrates the two main mechanistic pathways for ester hydrolysis: acidic and basic catalysis.
The experimental setup for hydrolysis depends on the chosen method and the stability of the substrate.
Protocol 1: Acidic Hydrolysis of a β-Carboxamido-Substituted Phosphinate Ester [3] This protocol is an example of a gentle and efficient acidic hydrolysis.
Protocol 2: Acidic Hydrolysis of a GABAB Antagonist Ethyl Phosphinate [3] This protocol represents a more traditional, harsher acidic hydrolysis.
Protocol 3: Alkaline Hydrolysis of Phosphonates [3]
When deciding between phosphinate/phosphonate esters and their hydrolysis strategy, consider these points:
The table below summarizes the biological activities and experimental findings for aniline and various phosphonate derivatives, organized by compound type.
| Compound / Compound Class | Biological Activity / Toxic Effect | Key Experimental Findings & Mechanisms | Experimental Model | Citation |
|---|---|---|---|---|
| Aniline | Hepatotoxicity (Liver cell damage) | Induced oxidative stress (↑ROS, ↑MDA, ↓GSH, ↓SOD, ↓CAT), loss of mitochondrial membrane potential, DNA damage, and apoptosis. Effects were prevented by antioxidant NAC. | Primary cultured rat hepatocytes | [1] |
| Aniline | Splenotoxicity (Spleen cell signaling) | Activated oxidative stress-responsive pathways (↑phospho-IKK, ↑phospho-MAPKs), leading to activation of transcription factors NF-κB and AP-1, and increased pro-inflammatory cytokines (IL-1, IL-6, TNF-α). | Rat splenocytes | [2] |
| Acyclic Nucleoside Phosphonates (e.g., Cidofovir) | Antiviral | Broad-spectrum activity against DNA viruses (herpesviruses, poxviruses). Metabolically stable due to C-P bond. Activated by cellular kinases to form active diphosphate analog that inhibits viral DNA polymerase. | In vitro and clinical studies | [3] |
| α-Aminophosphonates | Antibacterial & Antibiofilm | Showed efficacy against E. coli, P. aeruginosa, and B. subtilis. Disrupted bacterial membranes, induced ROS, and reduced extracellular polymeric substances (EPS) in biofilms. | In vitro bacterial cultures, molecular docking | [4] [5] |
| α-Aminophosphonates containing quinoline | Anticancer | Exhibited cytotoxic activity against esophageal cancer (Eca109) and hepatocellular carcinoma (Huh7) cell lines. Some compounds were more active than the reference drug Sunitinib. | Human cancer cell lines (Eca109, Huh7) | [6] |
| Phosphonate Prodrugs (e.g., POM, POC) | Prodrug Strategy | Mask the negative charge of phosphonates to enhance oral bioavailability and cell permeability. They are cleaved by cellular enzymes to release the active phosphonate drug. | In vitro and in vivo pharmacological studies | [7] |
For the key findings mentioned above, the experimental methodologies were as follows:
Aniline-Induced Hepatotoxicity [1]: Primary rat hepatocytes were isolated and exposed to aniline (0-10 μg/mL) for 24 hours. Assays included:
Aniline-Induced Splenotoxicity [2]: Rats were treated with aniline (1 mmol/kg/day) for 7 days. Splenocytes were isolated and analyzed for:
Antibacterial Activity of α-Aminophosphonates [5]: The synthesized compounds were evaluated through:
Based on the experimental data from the search results, the following diagram illustrates the signaling pathway by which aniline causes toxicity in hepatocytes and splenocytes [1] [2].
The compiled data highlights distinct biological domains for these compound classes:
A direct, structured comparison of "aniline phosphinate" with other alternatives is not possible with the available search results. The information provided instead serves as a foundation for understanding the landscape of related compounds.
| Compound | Zinc-Binding Group (ZBG) | Linker Length (Atoms) | Target Enzyme | Inhibitory Activity (IC₅₀) |
|---|---|---|---|---|
| Vorinostat (SAHA) | Hydroxamic acid (Reference) | 6 | HDAC (HeLa lysate) | 13 nM [1] |
| Compound 2 | Phosphoramidate | 6 | HDAC (HeLa lysate) | 70 ± 8 µM [1] |
| Compound 2 | Phosphoramidate | 6 | HDAC8 | 129 ± 23 µM [1] |
| Compound 5 | Phosphate | 6 | HDAC (HeLa lysate) | ~50 µM (approx.) [1] |
| Compound 7 | Phosphorothiolate | 6 | HDAC (HeLa lysate) | ~50 µM (approx.) [1] |
| PA1 (from prior study) | Phosphoramidate (Monobasic) | Information not specified | HDAC (HeLa lysate) | 570 µM [1] |
Key Findings from the Data:
The quantitative data in the table above was generated using the following standardized methodologies, which you can reference for your own work.
1. HDAC Inhibition Assay (Cell-Based)
2. Recombinant HDAC Isoform Assay
Research into phosphorus-based ZBGs reveals several critical characteristics beyond pure potency.
The following diagram illustrates the strategic rationale and key characteristics of using phosphinate and related groups as ZBGs.
Rationale and Traits of Phosphorus-Based Zinc-Binding Groups
Future research should focus on:
When evaluating a new class of inhibitors like aniline phosphinates, the goal is to characterize their Potency, Selectivity, and Mechanism of Action. The following workflow outlines a standard profiling cascade.
The table below details the core methodologies you would use to generate data for your comparison guide [1] [2].
| Assay Goal | Key Experimental Parameters | Typical Data Output |
|---|---|---|
| Primary Inhibition (IC₅₀) | Incubate enzyme with inhibitor (varying conc.) and fluorogenic substrate. Measure initial reaction rates. Plot % activity vs. [inhibitor]; fit to log(inhibitor) vs. response model [2]. | IC₅₀ value (e.g., nM or µM range). |
| Selectivity Profiling | Perform IC₅₀ determinations against a panel of related and unrelated metalloenzymes (e.g., MMPs, APNs, HDACs, CAs) [1]. | Table of IC₅₀ values; Selectivity index (ratio of IC₅₀ off-target / IC₅₀ target). |
| Mechanism & Binding | Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). Perform enzyme kinetics with varying substrate concentrations [2]. | Binding constant (Kd), Enzyme kinetic constants (Km, Vmax), Inhibition mode (competitive, non-competitive). |
Phosphinic acids are often prepared from their ester precursors (phosphinates) through hydrolysis. The stability of these esters under different conditions and the methods for their dealkylation are key considerations in drug development.
The table below summarizes common methods for hydrolyzing phosphinate esters to their corresponding acids, which is a critical process affecting stability and applicability [1]:
| Method Type | Reagents/Conditions | Key Features | Considerations |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, HBr, TFA; often at elevated temps (e.g., 100°C) [1]. | Directly yields the P-acid. Can be gentler for base-sensitive molecules [1]. | May require harsh conditions (strong acid, high heat, long reaction times) [1]. |
| Basic Hydrolysis | NaOH, KOH, LiOH [1]. | Irreversible reaction; less corrosive than acidic methods [1]. | Forms a salt intermediate, requiring a second step to liberate the acid. Not suitable for alkali-sensitive compounds [1]. |
| Dealkylation with Silyl Halides | Trimethylsilyl iodide (TMSI) or bromide (TMSBr) [1]. | Proceeds under mild conditions; ideal for substrates that cannot withstand strong acid/base [1]. | Useful for cleaving C-O bonds, an alternative to P-O bond cleavage in hydrolysis [1]. |
One study highlights a specific case where acidic hydrolysis was chosen because the alkaline method was too slow at room temperature and too harsh at higher temperatures for a sensitive β-carboxamido-substituted phosphinate ester [1].
While a direct comparison with aniline phosphinates was not found, one study provides a highly relevant stability comparison between a phosphonate and a thiol group when used as a Zinc-Binding Group (ZBG) in an inhibitor for a bacterial collagenase [2].
This demonstrates a clear trade-off where a phosphorous-based group offers a significant stability advantage over a thiol in a pharmaceutical context.
If you are planning to conduct your own comparative study, the following points from the literature can help shape your experimental protocols:
To help visualize a potential workflow for such a stability comparison, see the diagram below.
Given that a direct comparison is not available in the readily accessible literature, you may need to delve deeper or generate experimental data:
The table below summarizes the general experimental protocols for NMR characterization from the available literature, which focused on phosphonates and α-aminophosphonates synthesized from aniline derivatives.
| Aspect of Characterization | Reported Experimental Protocol / Conditions |
|---|---|
| Instrumentation | Bruker spectrometers operating at frequencies such as 360 MHz, 300 MHz, and 250 MHz for (^1)H; 90 MHz, 75 MHz, or 63 MHz for (^{13})C; and 101 MHz or 121 MHz for (^{31})P NMR [1] [2]. |
| Sample Preparation | Specific details on sample concentration or solvent volume were not provided in the available sources. The compounds were characterized as part of their synthesis verification [1] [2]. |
| Key Spectral Data | Chemical shifts reported for (^1)H, (^{13})C, and (^{31})P nuclei, providing fingerprints for the molecular structure [1] [2]. The (^{31})P NMR signal is particularly crucial for confirming the phosphorus environment. |
| Related Compound | Studies characterized diethyl hydroxyphenyl α-aminophosphonates [1] and 4-phenyldiazenyl phenyl aminophosphonates [2], which are phosphonates synthesized using anilines. |
Since a direct protocol for aniline phosphinates is not available, you can establish a robust validation method by adapting and extending the general principles from related compounds.
The following diagram outlines a potential experimental workflow for characterizing and validating an aniline-derived phosphinate, building upon the principles found in the literature.
For context, here is the general experimental workflow for determining a molecular structure via Single Crystal X-Ray Diffraction (SC-XRD), a primary method for confirmation [1].
X-ray crystallography is one of several techniques for determining molecular structures. The table below compares the primary methods, based on data from the Protein Data Bank (PDB) [1].
| Technique | Typical Application Scope | Key Advantages | Key Limitations | Approx. % of New PDB Deposits (2023) |
|---|---|---|---|---|
| X-ray Crystallography | Proteins, nucleic acids, small molecules, protein-ligand complexes. | Provides atomic-level resolution; gold standard for definitive structural confirmation [1] [2]. | Requires high-quality single crystals, which can be difficult to obtain [1]. | ~66% [1] |
| Cryo-Electron Microscopy (Cryo-EM) | Large macromolecular complexes, membrane proteins. | Does not require crystals; suitable for very large complexes [1]. | Typically lower resolution than X-ray; less suitable for small molecules [1]. | ~32% [1] |
| Nuclear Magnetic Resonance (NMR) | Small proteins and complexes in solution. | Studies dynamics and structure in solution; no crystallization needed [1]. | Limited to smaller proteins; lower throughput [1]. | ~2% [1] |
Aniline phosphinate falls within the broader field of Protein-Protein Interaction (PPI) modulators, which are important in drug discovery. Computational methods are crucial for studying these molecules [1].
The search results indicate that aniline- and phosphinate-based compounds are investigated for their drug potential, but specific theoretical calculation data for "this compound" is not available in the searched literature. Experimental data for related compounds focuses on binding affinity and inhibitory activity [2].
To guide your verification process, the table below summarizes computational methods relevant to studying compounds like this compound.
| Method Category | Specific Methods/Tools | Primary Application in PPI Modulator Discovery |
|---|---|---|
| Structure-Based Virtual Screening | DOCK, Consensus Score (CScore), Pharmacophore modeling [1] | Identifying potential inhibitors by leveraging the 3D structure of a target protein. |
| Ligand-Based Virtual Screening | Support Vector Machines (SVMs), Random Forests (RFs) [1] | Screening compounds based on known active molecules, used when protein structure is less defined. |
| Binding Affinity Measurement | Surface Plasmon Resonance (SPR) technology [2] | Experimental validation of a compound's binding strength to the target protein. |
| Kinase Activity Assay | Enzyme-Linked Immunosorbent Assay (ELISA) [2] | Experimental measurement of a compound's functional impact on enzyme activity. |
Based on the available information, here is a potential workflow you can follow to create your own comparison guide.
| Property / Aspect | Polyaniline with H-Phosphonates (e.g., DMPH, DEPH, DBPH, DPPH) [1] | Polyaniline on Copper Phosphonate Materials [2] | Stable Phosphonate Ester Derived from 3,4-Dichloroaniline [3] |
|---|---|---|---|
| Interaction/Nature | "Pseudo-protonation" via hydrogen bonds (P...HN and POH...N); formation of conducting adducts [1] | Oxidative polymerization catalyzed by Cu(II); host material is destroyed during reaction [2] | Molecular synthesis via a multi-step mechanism involving a NH-acid [3] |
| Key Experimental Data | - Conductivity: Increased from PANI EB (10⁻⁸–10⁻¹⁰ S cm⁻¹) to adducts (10⁻⁵–10⁻² S cm⁻¹) [1]
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies employed in the cited studies.
1. Protocol: Interaction of H-Phosphonates with Polyaniline Emeraldine Base (PANI EB) [1]
2. Protocol: Polymerization of Aniline on Copper Phosphonate Materials [2]
3. Protocol: Kinetic Study of a Stable Phosphonate Ester [3]
The following diagram maps the logical relationships and research pathways connecting aniline, phosph(on)ates, and the resulting materials, based on the current literature.
The provided data and protocols highlight distinct research avenues rather than a direct comparison of two specific compounds.
To advance your research: